molecular formula C16H24N2O2 B2642769 Tert-butyl 6-amino-1,1-dimethyl-3,4-dihydroisoquinoline-2-carboxylate CAS No. 1311134-27-6

Tert-butyl 6-amino-1,1-dimethyl-3,4-dihydroisoquinoline-2-carboxylate

Cat. No.: B2642769
CAS No.: 1311134-27-6
M. Wt: 276.38
InChI Key: VKJRLBJQSSWYRH-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-1,1-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a heterocyclic compound featuring a 3,4-dihydroisoquinoline core modified with:

  • A tert-butyl carboxylate ester at position 2.
  • A primary amino group (-NH₂) at position 6.
  • 1,1-Dimethyl substituents on the nitrogen atom of the dihydroisoquinoline ring.

This compound is primarily utilized as a research chemical or pharmaceutical intermediate, as indicated by its commercial availability through specialized vendors . Its structural features, particularly the electron-rich amino group and sterically hindered 1,1-dimethyl groups, make it a candidate for further functionalization in drug discovery or materials science.

Properties

IUPAC Name

tert-butyl 6-amino-1,1-dimethyl-3,4-dihydroisoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-9-8-11-10-12(17)6-7-13(11)16(18,4)5/h6-7,10H,8-9,17H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJRLBJQSSWYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CCN1C(=O)OC(C)(C)C)C=C(C=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-amino-1,1-dimethyl-3,4-dihydroisoquinoline-2-carboxylate typically involves the reaction of isoquinoline derivatives with tert-butyl esters. One common method involves the use of tert-butyl chloroformate and an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-amino-1,1-dimethyl-3,4-dihydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antitumor Activity

Research has demonstrated that derivatives of isoquinoline compounds, including tert-butyl 6-amino-1,1-dimethyl-3,4-dihydroisoquinoline-2-carboxylate, exhibit promising antitumor properties. For instance, studies have shown that certain isoquinoline derivatives can inhibit the growth of aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) by inducing apoptosis and reducing cell viability significantly at low concentrations .

Neuropharmacological Effects

The compound has been explored for its potential neuropharmacological effects. Isoquinoline derivatives are known to interact with various neurotransmitter systems, suggesting that this compound may influence dopaminergic pathways, potentially serving as a lead compound for developing treatments for neurological disorders .

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the synthesis of more complex molecules. The compound can be utilized in asymmetric organocatalytic reactions and Mannich reactions, contributing to the development of new pharmaceuticals .

Catalysis

The compound has been investigated for its role in catalytic processes. It can act as a catalyst or co-catalyst in reactions involving carbon-carbon bond formation and other transformations essential in synthetic organic chemistry .

Study on Antitumor Effects

A systematic study focusing on the antitumor effects of isoquinoline derivatives highlighted the efficacy of this compound in vitro and in vivo. The research indicated that treatment with this compound led to a significant decrease in tumor growth rates in xenograft models when administered at specific dosages .

Neuropharmacological Research

In another study examining neuropharmacological applications, researchers explored the interaction of isoquinoline derivatives with dopamine receptors. The findings suggested that modifications to the tert-butyl group could enhance receptor affinity and selectivity, indicating potential therapeutic benefits for conditions such as Parkinson's disease .

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-1,1-dimethyl-3,4-dihydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Solubility: Amino Group (Target Compound): Enhances nucleophilicity, enabling participation in diazotization or amide-bond formation . The amino group may also improve aqueous solubility compared to non-polar substituents. Hydroxy/Hydroxymethyl (Analogs ): Participate in hydrogen bonding, affecting crystallization and solubility. Hydroxymethyl groups allow further oxidation to carboxylic acids or conjugation. Bromo Group (Analog ): Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in constructing complex architectures.

tert-Butyl ester in all compounds enhances stability against hydrolysis compared to methyl or ethyl esters.

Biological Relevance: While direct data on the target compound’s bioactivity is unavailable, structurally related 6-amino-substituted heterocycles demonstrate antiplasmodial and antitrypanosomal activity .

Biological Activity

Tert-butyl 6-amino-1,1-dimethyl-3,4-dihydroisoquinoline-2-carboxylate (often abbreviated as Tert-butyl DMAD) is a compound that has gained attention in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its interactions, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C16H24N2O2
  • Molecular Weight: 276.37396 g/mol
  • CAS Number: 1311134-27-6
  • Structural Characteristics: The compound includes a tert-butyl group, an amino group, and a carboxylate functional group, which contribute to its biological properties.

1. Binding Affinity Studies

Research indicates that Tert-butyl DMAD may exhibit binding affinity with various biological targets. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Target ProteinBinding Affinity (nM)Reference
D1 Dopamine Receptor2.3
Other Isoquinoline DerivativesVaried

2. Pharmacological Potential

The compound's structural features suggest potential applications in treating neurological disorders due to its interaction with dopamine receptors. Isoquinoline derivatives have been extensively studied for their neuropharmacological properties.

3. Case Studies and Research Findings

Several studies highlight the biological relevance of isoquinoline derivatives similar to Tert-butyl DMAD:

  • A study on related compounds demonstrated significant anti-inflammatory and neuroprotective effects in animal models, suggesting that Tert-butyl DMAD may share similar properties.
  • Another investigation focused on the antitumor activity of isoquinoline derivatives, indicating that modifications in the structure can enhance or diminish efficacy against cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique biological properties of Tert-butyl DMAD, a comparison with structurally similar compounds is beneficial:

Compound NameSimilarity IndexNotable Features
Tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate1.00Similar structure with a different amino position
Tert-butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate0.94Variation in amino position affects biological activity
Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate0.97Incorporates a piperidine ring

This table illustrates how slight modifications can lead to significant changes in biological activity.

Q & A

Q. What experimental approaches validate computational predictions of the compound’s stability?

  • Methodological Answer :
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Analyze degradation via LC-MS; tert-butyl carbamates are prone to hydrolysis, forming CO₂ and amines.
  • TGA/DSC : Thermogravimetric analysis identifies decomposition temperatures (>200°C for stable derivatives) .

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